molecular formula C32H16 B1217330 Diindeno[1,2,3-cd:1',2',3'-lm]perylene CAS No. 188-94-3

Diindeno[1,2,3-cd:1',2',3'-lm]perylene

Cat. No. B1217330
CAS RN: 188-94-3
M. Wt: 400.5 g/mol
InChI Key: BKMIWBZIQAAZBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diindeno[1,2,3-cd:1',2',3'-lm]perylene derivatives has been approached through various methodologies, one of which involves a surprisingly simple oxidative cyclodehydrogenation reaction from substituted fluoranthene derivatives. This method has facilitated the production of novel perylene chromophores showing good solubility in organic solvents, enabling a full characterization of these compounds, including their red, green, and blue dyes by field-desorption mass spectrometry, UV/Vis, and NMR spectroscopy (Wehmeier, Wagner, & Müllen, 2001).

Molecular Structure Analysis

The electronic structure of the diindeno[1,2,3-cd:1',2',3'-lm]perylene radical anion has been thoroughly examined, revealing insights based on ESR, electronic absorption, and linear dichroism spectra, interpreted through SCF MO calculations. These studies have emphasized the compound's complex π-electron system, contributing to its unique electronic and optical properties (Kubozono, Ata, & Gondo, 1990).

Chemical Reactions and Properties

Research into the chemical reactions and properties of diindeno[1,2,3-cd:1',2',3'-lm]perylene has highlighted its stability and reactivity under various conditions. For example, the study of its synthesis, structural analyses, and properties has unveiled interesting aspects such as open-shell singlet ground states and the impact of substituent effects on its structural parameters and local aromaticity, demonstrating a broad range of potential chemical reactivity and applications (Chen et al., 2021).

Physical Properties Analysis

The physical properties of diindeno[1,2,3-cd:1',2',3'-lm]perylene and its derivatives have been explored through various studies, including the examination of their crystal structure and optoelectronic properties. These investigations have demonstrated the compound's capability to form aggregated materials with ultrafast charge separation at organic interfaces, along with a broad UV-vis light absorbance, making it a candidate for applications in organic electronics and photonics (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of diindeno[1,2,3-cd:1',2',3'-lm]perylene, particularly in terms of its optoelectronic characteristics, have been a subject of interest. Studies focusing on the synthesis and characterization of liquid crystalline perylene diimides, a class of compounds related to diindeno[1,2,3-cd:1',2',3'-lm]perylene, have shed light on their potential for electroactive and photovoltaic applications due to their unique physical and photophysical properties (Cormier & Gregg, 1998).

Scientific Research Applications

  • Optoelectronic Properties

    • Field : Optoelectronics
    • Application : Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene (DIP) is used in the study of structure-dependent optoelectronic properties .
    • Method : Theoretical simulations were designed by first principles approach of density functional theory to investigate the structural and optoelectronic properties .
    • Results : The presence of molecular interactions in DIP crystal proved its structure-dependent behaviors. The herringbone molecular arrangement of DIP crystal has influenced the electronic properties by triggering the intermolecular interactions that reduced the energy gaps between HOMO and LUMO of the crystal .
  • Organic Semiconductor Devices

    • Field : Organic Electronics
    • Application : DIP has promising applications in multi-functional organic semiconductor devices such as solar cells, sensors, nanolasers, field-effect transistors (OFETs), and organic light-emitting diode (OLEDs) .
    • Method : Organic electronic materials might be divided into two major classes: single molecules and molecular crystals that were studied thoroughly to tune into desirable properties before they were prepared in several forms as nanosheets, nanorod, nanotube, and etcetera .
    • Results : These materials have demonstrated a strong stability, high carrier mobility, and better efficiency in terms of lifetime, manufacturing cost as well as the outcome performance of organic electronic materials .
  • Optical Recording

    • Field : Optical Recording
    • Application : DIP is a red dye and has been used as active material for optical recording .
  • Organic Light Emitting Diodes

    • Field : Organic Light Emitting Diodes
    • Application : Because of its ‘perylene-type’ optical emission in the visible spectrum, it has also been used in organic light emitting diodes .
  • Perovskite Solar Cells

    • Field : Solar Energy
    • Application : DIP has been used as a hole transporting layer for high-bandgap perovskite solar cells .
  • Fuel in the Steel Industry

    • Field : Industrial Applications
    • Application : DIP is more likely to be found mixed with other PAHs in commercial products like coal tar, coal tar pitch, creosote, bitumen, and asphalt . Coal tar is used as a fuel in the steel industry .
  • Clinical Treatment of Skin Disorders

    • Field : Dermatology
    • Application : Coal tar, which can contain DIP, has been used in the clinical treatment of skin disorders such as eczema and dermatitis .
  • High-Bandgap Perovskite Solar Cells

    • Field : Solar Energy
    • Application : DIP has been evaluated with high bandgap as well as with mixed (FAPbI3) 0.85 (MAPbBr3) 0.15 perovskites for the fabrication of solar cell .
    • Results : DIP-based solar cells yielded competitive power conversion efficiencies as compared with classical HTMs .
  • Photovoltaic Field

    • Field : Photovoltaics
    • Application : Perylene is one of the small model compounds that have been widely used in organic photoelectric and photoconductive fields . The potential implementations using perylene derivatives are the recognition of the practical use of perylene, which comparable to inorganic compounds .

Safety And Hazards

The safety information available indicates that Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene is potentially harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Diindeno[1,2,3-cd:1’,2’,3’-lm]perylene are not mentioned in the sources, its potential applications in optoelectronics and electronics suggest that future research could focus on optimizing its properties for these uses .

properties

IUPAC Name

nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16/c1-2-6-18-17(5-1)21-9-13-25-27-15-11-23-19-7-3-4-8-20(19)24-12-16-28(32(27)30(23)24)26-14-10-22(18)29(21)31(25)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMIWBZIQAAZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=C5C=CC6=C7C=CC=CC7=C8C6=C5C(=C9C4=C3C(=C2C=C1)C=C9)C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172139
Record name Diindeno(1,2,3-cd:1',2',3'-lm)perylene
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Diindeno(1,2,3-cd:1',2',3'-lm)perylene
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Product Name

Diindeno[1,2,3-cd:1',2',3'-lm]perylene

CAS RN

188-94-3
Record name Diindeno[1,2,3-cd:1′,2′,3′-lm]perylene
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Record name Diindeno(1,2,3-cd:1',2',3'-lm)perylene
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Record name Periflanthene
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Record name DIINDENO(1,2,3-CD:1',2',3'-LM)PERYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
M Mohamad, R Ahmed, A Shaari… - Chemistry Central …, 2017 - bmcchem.biomedcentral.com
Theoretical simulations were designed by first principles approach of density functional theory to investigate the structural and optoelectronic properties of different structural classes of …
Number of citations: 15 bmcchem.biomedcentral.com
M Wehmeier, M Wagner… - Chemistry–A European …, 2001 - Wiley Online Library
New perylene chromophores, phenyl‐substituted diindeno[1,2,3‐cd:1′,2′,3′‐lm]perylenes 5 a,b and 4,4′,7,7′‐tetraphenyldiacenaphtho[1,2‐k:1′,2′,k′]diindeno[1,2,3‐cd:1′,2…
Y Kubozono, M Ata, Y Gondo - Spectrochimica Acta Part A: Molecular …, 1990 - Elsevier
The electronic structure of diindeno[1,2,3-cd:1′,2′,3′-lm]perylene (periflanthene) radical anion has been studied on the basis of the ESR, electronic absorption, and linear dichroism …
Number of citations: 3 www.sciencedirect.com
M Pegu, L Caliò, M Ahmadpour, HG Rubahn… - Emergent …, 2020 - Springer
Semi-transparent perovskite solar cells have the competitive edge of being employed for building integrated photovoltaics due to their esthetic benefits as light harvesting windows/…
Number of citations: 5 link.springer.com
W Tress, A Petrich, M Hummert, M Hein, K Leo… - Applied Physics …, 2011 - pubs.aip.org
We show that S-kinks in the current voltage characteristics, which decrease the fill factor significantly, can be caused by a strong imbalance of charge carrier mobilities (hole mobility in …
Number of citations: 294 pubs.aip.org
B Verreet, K Cnops, D Cheyns… - Advanced Energy …, 2014 - Wiley Online Library
An optimization of several aspects of planar heterojunction solar cells based on boron subnaphthalocyanine chloride (SubNc) as a donor material is presented. The use of …
Number of citations: 101 onlinelibrary.wiley.com
J Meiss, M Hummert, H Ziehlke, K Leo… - physica status solidi …, 2010 - Wiley Online Library
We present 2,3,10,11‐tetrapropyl‐1,4,9,12‐tetraphenyl‐diindeno[1,2,3‐cd:1′,2′,3′‐lm]perylene (P4‐Ph4‐DIP) as new green donor for small molecule organic solar cells (SMOSC). …
Number of citations: 15 onlinelibrary.wiley.com
JD Debad, JC Morris, V Lynch… - Journal of the …, 1996 - ACS Publications
Fissure coupling of the fluoranthene adduct (7,12-diphenyl)benzo[k]fluoranthene (3) using AlCl 3 /NaCl, CoF 3 /TFA, or Tl(OCOCF 3 ) gave the new polyaromatic hydrocarbon dibenzo{[f,…
Number of citations: 126 pubs.acs.org
K Tanaka, S Nishio, Y Matsuura, T Yamabe - Synthetic metals, 1993 - Elsevier
We have prepared homogeneous semiconductive organic thin films by the radio frequency (rf) plasma polymerization of several kinds of aromatic compounds such as 1, 4, 5, 8-…
Number of citations: 6 www.sciencedirect.com
JD Debad, JC Morris, P Magnus… - The Journal of Organic …, 1997 - ACS Publications
Upon oxidation at a platinum electrode, (7,12-diphenyl)benzo[k]fluoranthene (1) undergoes intermolecular dehydrogenative coupling to form bis-4,4‘-(7,12-diphenyl)benzo[k]…
Number of citations: 74 pubs.acs.org

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